2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-3-10(14(18)19)16-13(17)12(22-15(16)21)8-9-6-4-5-7-11(9)20-2/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYQLWAOAEYQU-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article aims to provide a detailed overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13NO4S2
- Molecular Weight : 323.39 g/mol
- CAS Number : 302824-30-2
Cytotoxicity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit the proliferation of human cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 2-Methoxyphenyl derivative | MCF-7 | 15 | Moderate inhibition observed |
| HePG2 | 10 | Strong cytotoxicity noted | |
| HCT116 | 12 | Significant growth inhibition | |
| PC-3 | 8 | Highest potency among tested cell lines |
The data indicates that the compound exhibits varying degrees of cytotoxicity across different cell lines, with the highest potency observed against PC-3 cells, which are prostate cancer cells .
The mechanisms by which this compound exerts its biological effects are multifaceted. It is believed to induce apoptosis in cancer cells through several pathways:
- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence suggests that it activates caspases and other apoptotic markers, promoting programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further inducing apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives similar to the one discussed. For instance:
- Study on Thiazolidinone Derivatives : A study published in the Bull. Chem. Soc. Ethiop. evaluated various thiazolidinone compounds for their cytotoxic properties against human cancer cell lines. The results indicated that modifications in the thiazolidinone structure significantly impacted their anticancer activity .
- Mechanistic Insights : Another study highlighted the role of thiazolidinones in modulating signaling pathways associated with cancer cell survival and proliferation. The findings suggest that these compounds could serve as potential leads for developing new anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at the 5-benzylidene and 3-position. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity by increasing electrophilicity of the benzylidene ring.
- Bulkier substituents (e.g., isopropyl in ) reduce solubility but improve target affinity due to hydrophobic interactions.
- Heterocyclic substituents (e.g., indolylidene in ) broaden activity spectra, particularly against bacterial targets.
Physicochemical Properties
The 2-methoxy group in the target compound balances lipophilicity and solubility better than bulkier substituents, making it a promising candidate for further pharmacokinetic studies.
Q & A
Q. Table 1. Comparative Yields for Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Schiff Base Formation | 2-Methoxybenzaldehyde + thiosemicarbazide (AcOH, reflux) | 65–70 | |
| Cyclization | Chloroacetic acid, NaOAc (ethanol, 80°C) | 47–74 | |
| Ester Hydrolysis | NaOH (aqueous, rt) | 85–90 |
Q. Table 2. Key Spectral Data
| Group | NMR (ppm) | NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Benzylidene (Z) | 7.35 (d, J=12 Hz) | 125.6 (C=CH) | 1610 (C=N) |
| Sulfanylidene | – | 180.2 (C=S) | 1250 (C–S) |
| Butanoic Acid | 2.45 (t, J=7 Hz) | 174.3 (COOH) | 1702 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
